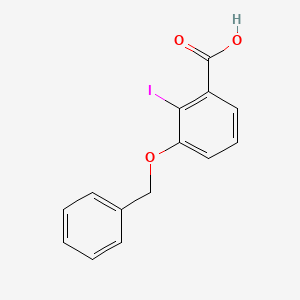

3-(Benzyloxy)-2-iodobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61535-25-9 |

|---|---|

Molecular Formula |

C14H11IO3 |

Molecular Weight |

354.14 g/mol |

IUPAC Name |

2-iodo-3-phenylmethoxybenzoic acid |

InChI |

InChI=1S/C14H11IO3/c15-13-11(14(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |

InChI Key |

AZDQILWRMNRHGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2I)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Transformations Involving 3 Benzyloxy 2 Iodobenzoic Acid and Its Structural Analogues

Carbon-Carbon Bond-Forming Reactions

The aryl iodide moiety of 3-(benzyloxy)-2-iodobenzoic acid and its analogues is a key reactive site for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in the synthesis of biaryls, stilbenes, and other important structural motifs.

Cross-Coupling Reactions Utilizing the Aryl Iodide Functionality

The high reactivity of the carbon-iodine bond towards oxidative addition to low-valent transition metal catalysts, such as palladium(0), makes aryl iodides excellent substrates for a wide range of cross-coupling reactions.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is conducted under mild conditions, often at room temperature and in the presence of a mild base like an amine, which also can serve as the solvent. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira coupling has led to its widespread use in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org

For instance, the coupling of (Z)-2-bromo-2-CF3-vinyl benzyl (B1604629) sulfide (B99878) with various terminal acetylenes proceeds in good to high yields to form the corresponding (E)-2-CF3-1-buten-3-ynyl benzyl sulfides. researchgate.net The reactivity of aryl halides in Sonogashira couplings follows the order I > Br > Cl. wikipedia.org This selectivity allows for sequential couplings when a molecule contains multiple different halogen substituents. wikipedia.org While the traditional Sonogashira reaction utilizes a copper co-catalyst, copper-free versions have been developed to avoid issues associated with the copper component. organic-chemistry.org

Table 1: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| (Z)-2-bromo-2-CF3-vinyl benzyl sulfide | Various terminal acetylenes | Pd catalyst, Cu(I) co-catalyst | (E)-2-CF3-1-buten-3-ynyl benzyl sulfides | researchgate.net |

| 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst, Cu(I) co-catalyst | bis(4-bromophenyl)acetylene | wikipedia.org |

| o-iodothioanisole | Terminal acetylenes | Pd catalyst | o-(1-alkynyl)thioanisole derivatives | researchgate.net |

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various organic halides or triflates, catalyzed by a palladium complex. This reaction is widely used for the synthesis of biaryls, a common structural motif in pharmaceuticals and materials science.

A transition-metal-free approach to Suzuki-type cross-coupling has been developed for benzyl halides and boronic acids. nih.gov This method utilizes an organic sulfide catalyst to activate both the C(sp3) halide and the arylboronic acid through a zwitterionic boron "ate" intermediate. nih.gov This intermediate then undergoes a 1,2-metalate shift to yield the diaryl methane (B114726) product. nih.gov A key advantage of this system is its orthogonal chemoselectivity, as C(sp2) halides like aryl bromides and iodides remain unreacted. nih.gov This allows for the synthesis of highly functionalized diaryl methane scaffolds from multi-halogenated substrates. nih.gov

Table 2: Suzuki-Miyaura Coupling and Related Reactions

| Electrophile | Organoboron Reagent | Catalyst/Promoter | Product Type | Reference |

| Benzyl chlorides | Arylboronic acids | Organic sulfide catalyst | Diaryl methanes | nih.gov |

| p-bromobenzaldehyde | 4-triphenylamine borate | Not specified | Triphenylamine intermediate | google.com |

| Not specified | Not specified | Pd(quinoline-8-carboxylate)2 | Not specified | organic-chemistry.org |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes, particularly stilbene (B7821643) derivatives. wikipedia.orgnih.gov The catalytic cycle typically involves a Pd(0)/Pd(II) process. wikipedia.org

The reaction can be catalyzed by various palladium complexes, including those with phosphine (B1218219) ligands or N-heterocyclic carbene ligands. organic-chemistry.org While the classic Heck reaction provides excellent trans-selectivity, recent advancements have expanded the scope to include more challenging substrates like hindered alkenes. organic-chemistry.orgchemrxiv.org For example, pendant carboxylic acids have been shown to direct the arylation of tri- and tetrasubstituted olefins. chemrxiv.org In some cases, the alkene can be generated in situ, followed by the Heck coupling. nih.gov For instance, a one-pot oxidation-Wittig-Heck sequence starting from a benzyl halide can produce unsymmetrical stilbenes. nih.gov However, certain ortho-substituted aryl halides, such as 2-iodobenzoic acid, can sometimes lead to lower yields due to catalyst poisoning. nih.gov

Table 3: Examples of Heck Reactions for Stilbene Synthesis

| Aryl Halide | Alkene | Catalyst System | Product | Reference |

| Iodobenzene | Styrene | PdCl2, KOAc | Stilbene | wikipedia.org |

| 2-iodobenzyl alcohol derivative | Styrenes | Not specified | Stilbene derivatives | nih.gov |

| Aryl halide | Alkene generated in situ | Pd(OAc)2 | Substituted styrene | nih.gov |

Organocuprates, often referred to as Gilman reagents, are valuable reagents in organic synthesis, known for their ability to form carbon-carbon bonds. researchgate.netmasterorganicchemistry.com They are typically prepared by the transmetalation of organolithium or Grignard reagents with copper(I) salts. researchgate.net A key application of organocuprates is in conjugate addition reactions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

The oxidation of organocuprates provides a unique strategy for carbon-carbon and carbon-heteroatom bond formation. researchgate.net This method is particularly useful for constructing challenging structures, such as biaryl bonds within medium-sized rings. researchgate.netcam.ac.uk The process is thought to involve the oxidation of a copper(I) species to a higher-energy copper(II) intermediate, which then undergoes reductive elimination to form the desired bond. cam.ac.uk This methodology has been successfully applied to the synthesis of ellagitannin natural products, which feature strained, medium-ring biaryl systems. cam.ac.uk

Table 4: Applications of Organocuprate Chemistry

| Reaction Type | Substrate | Key Transformation | Product | Reference |

| Oxidative Coupling | Functionalized aryl precursors | Intramolecular biaryl coupling | Medium-ring systems (e.g., HHDP core of ellagitannins) | cam.ac.uk |

| Conjugate Addition | α,β-unsaturated ketones | 1,4-addition | β-substituted ketones | masterorganicchemistry.com |

| Nucleophilic Substitution | Primary alkyl halides | SN2 reaction | C-C bond formation | masterorganicchemistry.com |

While transition metal-catalyzed cross-coupling reactions are immensely powerful, there is growing interest in developing transition-metal-free alternatives to address concerns about cost, toxicity, and product contamination. cas.cnrsc.org These methods often rely on different reaction mechanisms, such as those involving radical intermediates or aryne pathways. cas.cn

Base-promoted, transition-metal-free cross-coupling reactions have emerged as a viable option. For example, potassium tert-butoxide (KOtBu) can promote the coupling of aryl iodides with N-containing heteroarenes, likely through a homolytic aromatic substitution (HAS) mechanism. acs.org Similarly, mixed alkoxy bases have been shown to facilitate the direct C-H arylation of benzene (B151609) with aryl iodides. rsc.org Another approach involves the use of lithium chloride (LiCl) to promote the cross-coupling of aryl halides with arylstannanes, providing a transition-metal-free variant of the Stille reaction. fiu.edu These methods offer a more sustainable and cost-effective route to biaryl compounds. rsc.orgfiu.edu

Table 5: Transition-Metal-Free Cross-Coupling Reactions

| Coupling Partners | Promoter/Conditions | Proposed Mechanism | Product Type | Reference |

| Aryl iodide and N-containing heteroarene | KOtBu, microwave | Homolytic Aromatic Substitution (HAS) | Heterobiaryls | acs.org |

| Aryl iodide and benzene | EtOK/t-BuOK | Not specified | Biaryls | rsc.org |

| Aryl halide and arylstannane | LiCl | Not specified | Biaryls | fiu.edu |

| Aryl iodide and 2-azaallyl anion | Not specified | Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT) | Functionalized arenes | nih.gov |

Triorganoindium Reagent-Mediated Cross-Coupling Reactions

Triorganoindium reagents have emerged as effective partners in cross-coupling reactions, offering a high degree of atom economy. nih.gov These air and moisture-stable reagents can participate in various transition metal-catalyzed cross-coupling reactions. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions of triorganoindium reagents (R₃In) with organic electrophiles are a valuable tool in organic synthesis. nih.gov These reactions can be extended to other transition metals, such as rhodium. nih.gov For instance, Rh(I)-catalyzed ortho-arylation of 2-phenylpyridines with organotin compounds has been reported. nih.gov

In the context of 2-iodobenzoic acid analogues, indium-mediated reactions have shown significant utility. For example, the indium-mediated allylation of aldehydes with 2-chloro-3-iodopropene, followed by a palladium-catalyzed cross-coupling with triarylindium reagents or arylboronic acids, yields aryl-substituted homoallylic alcohols. nih.gov This sequential process demonstrates the capability of indium reagents to facilitate the formation of new carbon-carbon bonds. nih.gov

A general protocol for indium-catalyzed C-S cross-coupling of aryl halides with thiols has also been developed. acs.orgnih.gov The reaction proceeds in the presence of an indium catalyst, a ligand, and a base, affording aryl sulfides in good to excellent yields. acs.orgnih.gov This method is applicable to a variety of thiols and aryl halides, including aryl iodides and bromides. acs.orgnih.gov

Table 1: Examples of Indium-Mediated Cross-Coupling Reactions

| Reactants | Catalyst System | Product | Yield (%) |

| Iodobenzene, Thiophenol | In(OTf)₃, TMEDA, KOH | Aryl sulfide | 96 |

| D-glyceraldehyde acetonide, 2-chloro-3-iodopropene, Triarylindium reagent | In, Pd catalyst | Aryl-substituted homoallylic alcohol | Good |

Intramolecular Cyclization and Annulation Strategies

The presence of the iodo and carboxylic acid functionalities in 2-iodobenzoic acid and its derivatives allows for a variety of intramolecular cyclization reactions to construct diverse heterocyclic ring systems.

Derivatives of 2-iodobenzoic acid are valuable precursors for the synthesis of indoles. One notable method involves the intramolecular α-arylation of β-(2-iodoanilino) esters. This reaction, catalyzed by Pd(PPh₃)₄ in the presence of potassium phenoxide, provides a direct route to indole-3-carboxylic acid esters. nih.gov

Copper-catalyzed methods have also been employed for the synthesis of related nitrogen-containing heterocycles. For instance, copper(I) iodide can catalyze the deformylative C-N coupling of formamides and isoindolinone-3-ols to produce C(3) primary/secondary amine substituted isoindolinones. ias.ac.in Furthermore, a chitosan-supported CuI catalyst has been developed for the synthesis of quinazolinones from 2-halobenzoic acids and amidines. d-nb.info

2-Iodobenzoic acid derivatives serve as starting materials for the synthesis of isobenzofuranones and isoindolinones, which are important structural motifs in medicinal chemistry. ias.ac.innih.gov

A one-pot synthesis of isobenzofuranone derivatives can be achieved from 2-acylbenzoic acids and isatoic anhydrides. mdpi.comresearchgate.net In the presence of a base like sodium carbonate, a cascade reaction involving cyclization and nucleophilic ring-opening occurs to yield isobenzofuranones efficiently. mdpi.com Condensation reactions between phthalaldehydic acid and appropriate diketones, promoted by DBU, also lead to the formation of isobenzofuranones. researchgate.net Furthermore, the reaction of 2-alkenyl benzoic acids with mCPBA in the presence of a catalytic amount of aryl iodine can lead to the divergent synthesis of isobenzofuranones. rsc.org

The synthesis of isoindolinones can be achieved through various catalytic methods. Copper-catalyzed reactions, for example, have been utilized for the synthesis of isoindolinone derivatives from 2-halobenzoic acids. nih.gov Nickel-catalyzed intramolecular cyclization has also been reported for the construction of fused isoindolinone-indoline systems. nih.gov A simple method for the synthesis of (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-ones involves using calcium carbide as a solid alkyne source in a tandem C(sp²)−H bond activation, Sonogashira cross-coupling, and annulation reaction. researchgate.net

Table 2: Synthesis of Isobenzofuranones and Isoindolinones

| Starting Materials | Catalyst/Reagent | Product |

| 2-Acylbenzoic acid, Isatoic anhydride (B1165640) | Na₂CO₃ | Isobenzofuranone derivative |

| Phthalaldehydic acid, Diketone | DBU | Isobenzofuranone |

| 2-Halobenzoic acid, Amine, etc. | Copper or Nickel catalyst | Isoindolinone derivative |

| Benzamide, Calcium carbide | Palladium catalyst | (Z)-3-benzylidene-2-(quinolin-8-yl)isoindolin-1-one |

The construction of benzofuran (B130515) rings often involves the coupling of 2-iodophenols with alkynes, followed by intramolecular cyclization. nih.govresearchgate.net The Sonogashira coupling reaction, catalyzed by both palladium and copper, is a widely used method for this purpose. nih.govresearchgate.net

Various catalytic systems have been developed to improve the efficiency and scope of benzofuran synthesis. These include ligand-free palladium-catalyzed reactions and the use of copper iodide as a cocatalyst. nih.gov The reaction conditions can tolerate a range of functional groups on both the iodophenol and the alkyne. nih.gov

Alternative strategies for benzofuran synthesis include:

Palladium-catalyzed tandem reactions of 2-hydroxyarylacetonitriles with sodium sulfinates. nih.gov

Lewis acid-catalyzed domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds. nih.gov

Ruthenium-catalyzed C–H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation. nih.gov

Transition metal-free intermolecular radical coupling reactions using heteroatom-centered super-electron-donors. nih.gov

Cyclodehydration of α-phenoxy ketones promoted by Eaton's reagent. researchgate.net

Table 3: Methods for Benzofuran Synthesis

| Precursors | Catalyst/Reagent | Key Transformation |

| 2-Iodophenol, Terminal alkyne | Pd/Cu (Sonogashira) | Coupling and intramolecular cyclization |

| 2-Hydroxystilbene | Iodine(III) reagent | Oxidative cyclization |

| 2-Hydroxyarylacetonitrile, Sodium sulfinate | Palladium catalyst | Desulfinative addition and intramolecular annulation |

| 2-Iodophenyl allenyl ether, H-heteroatom compound | Strong base | Intermolecular radical coupling |

| α-Phenoxy ketone | Eaton's reagent | Cyclodehydration |

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group in this compound provides a handle for further molecular diversification, most commonly through esterification.

Esterification of 2-iodobenzoic acid and its analogues is a fundamental transformation for protecting the carboxylic acid moiety or for creating derivatives with altered physicochemical properties. usm.mynih.gov

The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. researchgate.netyoutube.com To overcome equilibrium limitations, particularly in microwave-assisted synthesis, catalytic amounts of a strong acid like sulfuric acid can be added at specific intervals. usm.my

Various other catalytic systems have been developed for the esterification of benzoic acids, including:

Solid acid catalysts like modified Montmorillonite K10 clay, which allows for solvent-free conditions. ijstr.org

Brønsted acidic ionic liquids, which can promote the reaction under solvent-free microwave irradiation. researchgate.net

Metal-containing catalysts in an aromatic solvent at elevated temperatures. google.com

Tin(II) compounds as catalysts for the reaction of benzoic acid with long-chain alcohols. google.com

Ortho-disubstituted benzoic acids, which are often resistant to standard esterification conditions, can be esterified under specific protocols. researchgate.net For instance, the use of sealed-vessel microwave conditions can enhance reaction rates compared to conventional heating. researchgate.net

Table 4: Esterification of Benzoic Acid Derivatives

Decarboxylative Processes and Their Utility in Synthetic Cascades

The carboxylic acid group of this compound can be removed through decarboxylation, a process that generates reactive intermediates capable of participating in synthetic cascades. Modern photoredox catalysis offers a mild and efficient pathway for such transformations. By converting the carboxylic acid into a suitable redox-active ester, such as an N-hydroxyphthalimide (NHP) ester, a subsequent single-electron transfer (SET) from an excited photocatalyst can induce decarboxylation. This generates an aryl radical at the C2 position of the benzyloxy-iodobenzene scaffold.

These decarboxylative strategies are highly valuable as they transform a common functional group into a reactive radical intermediate under gentle conditions. nih.gov The generated benzylic radicals can be harnessed in various C-C bond-forming reactions. For instance, these radicals can undergo conjugate addition (Giese reaction) to activated alkenes, providing a route to 3-alkyl-3-aryl substituted compounds. nih.gov The utility of these decarboxylative cascades lies in their ability to construct complex molecular architectures from readily available carboxylic acids. nih.gov The reaction involving the NHP ester of an alkyl carboxylic acid can proceed via visible-light photoredox catalysis, avoiding the need for harsh stoichiometric oxidants. nih.gov

A proposed synthetic cascade using this compound is outlined below:

Activation: The carboxylic acid is converted to its N-hydroxyphthalimide (NHP) ester.

Radical Generation: Under visible light irradiation, a photocatalyst promotes the decarboxylation of the NHP ester, forming a 3-(benzyloxy)-2-iodophenyl radical.

Cascade Reaction: This radical can be trapped by various radical acceptors in subsequent steps, for example, in a copper-catalyzed process for chlorination or thiocyanation using simple inorganic salts like LiCl or KSCN. nih.gov

Conversion to Acyl Azides and Subsequent Rearrangements (e.g., Curtius Rearrangement)

The carboxylic acid functionality of this compound serves as a precursor for the Curtius rearrangement, a powerful method for converting carboxylic acids into primary amines, carbamates, or ureas via an isocyanate intermediate. nih.govwikipedia.org This thermal or photochemical decomposition of an acyl azide (B81097) proceeds with complete retention of the migrating group's stereochemistry. nih.gov

Acyl Azide Formation: The carboxylic acid is first converted into an acyl azide. This can be achieved through several methods, often by first activating the carboxylic acid as an acid chloride or mixed anhydride, followed by reaction with an azide salt (e.g., sodium azide). thermofisher.comorganic-chemistry.org A popular one-pot method involves the use of diphenylphosphoryl azide (DPPA). nih.gov

Rearrangement: The acyl azide, upon heating or irradiation, loses nitrogen gas (N₂) to form an isocyanate. wikipedia.org The mechanism is believed to be a concerted process where the R-group migrates simultaneously with the departure of the nitrogen molecule. wikipedia.org

The resulting 2-isocyanato-3-(benzyloxy)iodobenzene is a versatile intermediate. It can be trapped with various nucleophiles to yield stable products:

Hydrolysis with water leads to an unstable carbamic acid, which decarboxylates to form 2-amino-3-(benzyloxy)iodobenzene. organic-chemistry.org

Alcoholysis with an alcohol (e.g., tert-butanol (B103910) or benzyl alcohol) yields the corresponding carbamate, such as a Boc- or Cbz-protected amine, respectively. wikipedia.org

Aminolysis with a primary or secondary amine produces a urea (B33335) derivative. wikipedia.org

Table 1: Reagents for Curtius Rearrangement

| Reagent(s) | Description | Application |

|---|---|---|

| Diphenylphosphoryl azide (DPPA) | A common reagent for the one-pot conversion of carboxylic acids to acyl azides, initiating the rearrangement. nih.gov | Often used with an alcohol solvent (e.g., tert-butanol) to directly form the carbamate. |

| Sodium Azide (NaN₃) | Used to convert an activated carboxylic acid (e.g., acyl chloride) to the acyl azide. thermofisher.com | A two-step procedure requiring initial activation of the carboxylic acid. |

Reactions at the Benzyloxy Group

The benzyloxy group serves as a protecting group for the phenolic hydroxyl function. Its removal, or deprotection, to unveil the phenol (B47542) is a key transformation. The choice of deprotection method must consider the presence of the other sensitive groups, particularly the carbon-iodine bond which can be susceptible to reduction.

Common strategies for benzyl ether cleavage include:

Catalytic Hydrogenation: This is a standard method, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. However, this method can also lead to the reductive cleavage of the C-I bond (hydrodeiodination). Careful selection of catalyst and reaction conditions is necessary to achieve selectivity.

Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can effect cleavage, but may lack selectivity and require harsh conditions.

Iodine-Mediated Deprotection: Molecular iodine has been used to catalyze the deprotection of certain ethers. For instance, an iodine/water system has been shown to mediate the deprotective oxidation of allylic ethers. nih.gov While direct application to aromatic benzyl ethers is less common, iodine's role in protection and deprotection chemistry is well-established. researchgate.net

The benzylic methylene (B1212753) group (Ph-CH₂-O-) is susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents can transform the benzyloxy group into a benzoyloxy group (-O-C(=O)-Ph), effectively converting the ether into an ester. This reaction fundamentally alters the electronic and steric properties of the substituent.

Reagents capable of this transformation include:

Potassium Permanganate (KMnO₄): Hot, alkaline, or acidic solutions of KMnO₄ are powerful oxidants that can cleave the benzylic C-H bonds. libretexts.org Under vigorous conditions, the entire alkyl side chain of an aromatic ring can be oxidized to a carboxylic acid. masterorganicchemistry.com

Chromium Reagents: Reagents like chromic acid (H₂CrO₄) can also perform benzylic oxidations.

Hypervalent Iodine Reagents: Reagents such as 2-Iodoxybenzoic acid (IBX) are known to be effective for the oxidation of benzylic positions. masterorganicchemistry.com

This transformation can be useful for modifying the properties of the molecule or as a prelude to further reactions, such as the hydrolysis of the resulting benzoyl ester to release the free phenol.

Table 2: Benzylic Oxidation Methods

| Oxidant System | Conditions | Outcome |

|---|---|---|

| KMnO₄ / H⁺ or OH⁻ | Heat | Oxidation of benzylic position to carboxylic acid. libretexts.org |

| 2-Iodoxybenzoic acid (IBX) | Varies (e.g., reflux in DMSO) | Oxidation of benzylic CH₂ to C=O. masterorganicchemistry.com |

Role in Hypervalent Iodine Chemistry

A paramount application of 2-iodoaromatic carboxylic acids, including this compound, is their role as precursors to hypervalent iodine reagents. These reagents are widely used in modern organic synthesis as mild, selective, and environmentally benign oxidants. nih.govarkat-usa.org The iodine atom in the precursor can be oxidized from the +1 state to the +3 (iodine(III) or iodinane) or +5 (iodine(V) or periodinane) state.

Synthesis of Iodine(III) Reagents: Oxidation of 2-iodobenzoic acids with relatively mild oxidants like sodium hypochlorite (B82951) can yield cyclic iodine(III) compounds, often referred to as 2-iodosobenzoic acids (IBAs). nih.gov These compounds, such as 1-hydroxy-1,2-benziodoxol-3(1H)-one, are valuable oxidants in their own right and can serve as precursors to other iodine(III) reagents. nih.govfrontiersin.org

Synthesis of Iodine(V) Reagents: More potent oxidizing agents, such as Oxone® (2KHSO₅·KHSO₄·K₂SO₄) or potassium bromate (B103136) (KBrO₃) in sulfuric acid, can oxidize the iodine atom to the +5 state. nih.gov This converts 2-iodobenzoic acids into 2-iodoxybenzoic acids (IBXs). acs.org IBX (1-hydroxy-1-oxo-1λ⁵,2-benziodoxol-3-one) is a highly versatile and selective oxidant, particularly renowned for the oxidation of alcohols to aldehydes and ketones. researchgate.netbeilstein-journals.org The presence of the benzyloxy substituent on the aromatic ring would modulate the solubility and reactivity of the resulting hypervalent iodine reagent.

The synthesis of these reagents from 2-iodobenzoic acid derivatives is reliable and allows for the generation of a library of tailored oxidants with varying properties. researchgate.net

Table 3: Synthesis of Hypervalent Iodine Reagents from 2-Iodobenzoic Acid Analogues

| Precursor | Oxidizing Agent | Product Type | Example Product from 2-Iodobenzoic Acid |

|---|---|---|---|

| 2-Iodobenzoic Acid | Sodium hypochlorite (NaOCl) | Iodine(III) Reagent | 2-Iodosobenzoic acid (IBA) nih.gov |

| 2-Iodobenzoic Acid | Oxone® | Iodine(V) Reagent | 2-Iodoxybenzoic acid (IBX) nih.gov |

Precursor to Hypervalent Iodine(III) and Iodine(V) Reagents

Synthesis of 2-Iodoxybenzoic Acid (IBX) and Related Oxidants

2-Iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent, is a pentavalent iodine compound. The established and most common synthesis of IBX involves the oxidation of 2-iodobenzoic acid. wikipedia.orgorientjchem.orgwikipedia.orgsigmaaldrich.comchemicalbook.com This transformation is typically achieved using strong oxidizing agents like potassium bromate in sulfuric acid or, more conveniently and with greater environmental consideration, with Oxone® (a triple salt containing potassium peroxymonosulfate). wikipedia.orgorientjchem.org The reaction with Oxone® is generally performed in water at elevated temperatures (around 70°C), from which the IBX product precipitates as a white solid. wikipedia.orgorientjchem.org

While 2-iodobenzoic acid is the direct and widely cited precursor for IBX, the synthesis of IBX analogues can start from substituted 2-iodobenzoic acids. mdpi.com For instance, a water-soluble derivative of IBX was developed from 3-nitrophthalic acid via conversion to 3-iodophthalic acid followed by oxidation. orientjchem.org The presence of substituents on the benzene ring, such as the benzyloxy group in this compound, would lead to the corresponding substituted IBX derivative. The general synthetic scheme involves the oxidation of the iodine center, a process that is robust for a variety of substituted 2-iodobenzoic acids. mdpi.comnih.gov

Table 1: Common Oxidants for the Synthesis of IBX from 2-Iodobenzoic Acid

| Oxidizing Agent | Solvent | Typical Conditions | Reference(s) |

| Potassium bromate (KBrO₃) | Aqueous H₂SO₄ | - | |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Water | 70°C, 1-3 hours | wikipedia.orgorientjchem.org |

| Peracetic acid | - | - | |

| Sodium hypochlorite (NaOCl) | Aqueous solution | - |

This table presents established methods for the synthesis of IBX from its standard precursor, 2-iodobenzoic acid. The same principles apply to the synthesis of substituted IBX derivatives from their corresponding substituted 2-iodobenzoic acids.

Formation of Ethynylbenziodoxol(on)e (EBX) Reagents

Ethynylbenziodoxol(on)e (EBX) reagents are cyclic hypervalent iodine(III) compounds that have become powerful and versatile tools for the electrophilic transfer of alkyne groups. researchgate.netthieme-connect.de These reagents exhibit enhanced stability compared to acyclic alkynyl iodonium (B1229267) salts, a feature attributed to their rigid, cyclic benziodoxole structure. researchgate.net

The synthesis of EBX reagents also originates from 2-iodobenzoic acid, which is first converted to a suitable iodine(III) precursor, 2-iodosobenzoic acid (IBA). mdpi.com IBA is then reacted with silylated alkynes. The first synthesis of an EBX reagent involved treating IBA with an 1-alkynyltrimethylsilane in the presence of a Lewis acid like boron trifluoride etherate (BF₃∙Et₂O). mdpi.com This methodology allows for the creation of a diverse range of EBX reagents by varying the substituent on the alkyne. mdpi.com Consequently, starting from a substituted precursor like this compound would yield a correspondingly substituted EBX reagent, allowing for fine-tuning of the reagent's properties.

Applications of Derived Hypervalent Iodine Reagents in Functional Group Transformations

The synthetic utility of hypervalent iodine reagents derived from 2-iodobenzoic acid and its analogues is vast. These compounds are prized for their mild reaction conditions, high chemoselectivity, and functional group tolerance.

Oxidation Reactions (e.g., Alcohols to Carbonyl Compounds)

A primary application of IBX and its derivatives is the oxidation of alcohols. wikipedia.orgorientjchem.org IBX is particularly effective for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones. A significant advantage of IBX is its ability to perform these oxidations without over-oxidation of aldehydes to carboxylic acids, a common side reaction with many other oxidants. orientjchem.org The reactions are typically conducted at room temperature in DMSO, a solvent in which IBX is soluble. orientjchem.org The mechanism is believed to involve a ligand exchange where the alcohol displaces the hydroxyl group on the iodine, followed by elimination. wikipedia.org

Table 2: Examples of IBX-Mediated Oxidation of Alcohols

| Substrate Type | Product Type | Key Features | Reference(s) |

| Primary Alcohols | Aldehydes | High selectivity, no over-oxidation | wikipedia.org |

| Secondary Alcohols | Ketones | Mild conditions | |

| 1,2-Diols | α-Hydroxy Ketones | No C-C bond cleavage | orientjchem.org |

| Amino Alcohols | Amino Carbonyls | Tolerates amine functionality | orientjchem.org |

Oxidative Rearrangements

Hypervalent iodine reagents can also promote oxidative rearrangement reactions. These transformations often involve the generation of a reactive intermediate that subsequently undergoes a structural reorganization. While specific examples detailing oxidative rearrangements initiated by an IBX derivative of this compound are not prevalent in the literature, the general reactivity pattern of IBX suggests its potential in such reactions. For instance, IBX has been shown to effect the oxidative cleavage of certain glycols, a process that involves rearrangement of electrons and bonds. wikipedia.org

Oxy-alkynylation Reactions

EBX reagents are central to a variety of powerful transformations, including oxy-alkynylation reactions. mdpi.com These reactions involve the simultaneous addition of an oxygen-containing functional group and an alkyne across a double bond. Palladium and gold catalysis are often employed to facilitate these transformations. mdpi.com For example, Pd-catalyzed oxyalkynylation of alkenes using EBX reagents provides an efficient route to various oxygen-containing heterocycles. mdpi.com Similarly, gold-catalyzed acyloxyalkynylation of ynamides with EBX reagents yields multisubstituted alkenes. mdpi.com The ability to use substituted EBX reagents, potentially derived from precursors like this compound, offers a pathway to synthesize complex and highly functionalized molecules. researchgate.net

Mechanistic Investigations and Advanced Reaction Development

Elucidation of Reaction Mechanisms for Transformations Involving the Compound

The reactivity of 3-(Benzyloxy)-2-iodobenzoic acid is governed by the interplay of its three key functional groups. The iodine atom serves as a handle for oxidative addition in transition-metal catalysis, the carboxylic acid can act as a directing group or undergo decarboxylation to generate reactive intermediates, and the benzyloxy group electronically influences the aromatic ring.

Proposed Catalytic Cycles in Transition-Metal-Mediated Reactions

While specific catalytic cycles exclusively detailing the transformation of this compound are not extensively documented in the available literature, parallels can be drawn from closely related systems, particularly those involving 2-iodobenzoic acids. In palladium-catalyzed reactions, a plausible cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond of the substrate. This step is often facilitated by the presence of a directing group, such as the adjacent carboxylate. Following the formation of the arylpalladium(II) intermediate, the reaction can proceed through various pathways, including coupling with other substrates or intramolecular C-H activation. The cycle concludes with a reductive elimination step that forms the final product and regenerates the active palladium(0) catalyst. The specific intermediates and pathways are highly dependent on the reaction partners and conditions employed.

Intricacies of Hypervalent Iodine-Mediated Processes

Hypervalent iodine reagents are known for their utility in a wide range of oxidative transformations. organic-chemistry.orgbeilstein-journals.orgarkat-usa.org The parent compound, 2-iodobenzoic acid, is the precursor to one of the most well-known hypervalent iodine reagents, 2-iodoxybenzoic acid (IBX). core.ac.uk The oxidation of 2-iodobenzoic acid derivatives can generate highly reactive iodine(III) or iodine(V) species in situ. core.ac.uk

In the context of this compound, hypervalent iodine-mediated processes can involve its decarboxylation to generate aryl radical or anionic species. For instance, in decarboxylative oxidative coupling reactions, a hypervalent iodine reagent like PhI(OAc)₂ can initiate a single-electron transfer (SET) mechanism, leading to a radical cation intermediate that subsequently couples with a nucleophile. smolecule.com The electron-donating nature of the benzyloxy substituent can play a role in stabilizing these reactive intermediates, thereby influencing the course and efficiency of the reaction. smolecule.com

Optimization and Development of Catalytic Systems

The development of efficient catalytic systems is crucial for maximizing the synthetic potential of this compound. Research efforts focus on optimizing reaction conditions for various metal catalysts and designing ligands to improve reactivity and selectivity.

Palladium-Catalyzed Methodologies

Palladium catalysts are extensively used for C-C and C-heteroatom bond formation. nih.govyoutube.com For substrates like this compound, palladium-catalyzed decarboxylative coupling is a key transformation. smolecule.com In these reactions, the carboxylic acid is removed, and the resulting aryl-palladium species couples with electrophiles. smolecule.com The iodine atom can serve as a directing group to facilitate C-H activation processes prior to coupling. smolecule.com Optimization of these methodologies involves screening palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), bases, solvents, and reaction temperatures to achieve high yields and selectivity. researchgate.netbohrium.com For example, decarboxylative coupling reactions often require elevated temperatures to proceed efficiently. smolecule.com

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.gov Copper-catalyzed transformations involving aryl iodides like this compound can be used to form C-C, C-N, and C-O bonds. For instance, copper-catalyzed coupling with bromozinc-difluorophosphonate has been reported for iodobenzoates, showcasing a method for introducing fluorinated moieties. amazonaws.com Optimization of these systems typically involves selecting the appropriate copper salt (e.g., CuI, Cu(OAc)₂), ligand, and solvent. The reactions may proceed through a Cu(I)/Cu(III) catalytic cycle, often involving radical intermediates, especially in oxidative coupling processes. mdpi.com

Ligand Design and Effects on Reactivity and Selectivity

In transition-metal catalysis, ligands play a pivotal role in determining the outcome of a reaction. They bind to the metal center and modify its steric and electronic properties. This modification can have profound effects on the catalyst's stability, activity, and the selectivity of the transformation. For instance, in palladium-catalyzed reactions, bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition and reductive elimination steps. bohrium.com The design of ligands that can specifically recognize and interact with the substrate's functional groups, such as the carboxylate in this compound, can lead to enhanced regioselectivity in C-H activation reactions. While specific ligand development for this compound is not widely reported, the principles of ligand design from related systems are directly applicable. The choice between monodentate and bidentate ligands, as well as their bite angle and steric bulk, are all critical parameters that are fine-tuned to achieve the desired chemical transformation.

Lack of Documented Organocatalytic Applications for Derivatives of this compound

Despite a thorough review of scientific literature, no specific research has been identified detailing the synthesis or application of organocatalysts derived from the chemical compound this compound.

This absence of data in the public domain prevents a detailed discussion on their mechanistic investigations or any advanced reaction development. The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a robust and rapidly expanding area of research. Scientists are continually exploring novel molecular scaffolds to create catalysts with high efficiency and stereoselectivity.

However, it appears that this compound has not been reported as a successful precursor for such catalysts. While iodoarenes and benzoic acid derivatives are classes of compounds that have been explored in the design of various types of catalysts, the specific combination of the benzyloxy and iodo substituents at the 2- and 3-positions of the benzoic acid core in this particular molecule has not led to any published applications in organocatalysis.

Consequently, there are no research findings, including data on reaction yields, enantiomeric excess, or substrate scope, to present in data tables. The exploration of new molecular frameworks for organocatalysis is an ongoing effort, and it is possible that the potential of this compound derivatives in this field has yet to be investigated or disclosed in published literature.

Strategic Synthetic Applications and Future Directions in Organic Synthesis

Utilization as a Versatile Building Block for Complex Molecular Architectures

The capacity to construct intricate molecular frameworks from relatively simple starting materials is a cornerstone of modern organic synthesis. 3-(Benzyloxy)-2-iodobenzoic acid serves as an exemplary building block, primarily through its ability to generate the 3-(benzyloxy)benzyne intermediate, a species poised for a variety of bond-forming reactions. tdl.orgnumberanalytics.com The application of arynes in the total synthesis of natural products and other bioactive molecules has become a powerful strategy for rapidly increasing molecular complexity. tdl.orgsouthampton.ac.uk

The generation of the aryne from this compound or its derivatives creates a highly electrophilic, strained alkyne within the benzene (B151609) ring. This intermediate can be trapped in situ by a wide range of nucleophiles and dienes, enabling the formation of multiple carbon-carbon or carbon-heteroatom bonds in a single operation. tdl.org This approach is particularly powerful in the synthesis of polycyclic aromatic compounds and complex alkaloids. numberanalytics.comcaltech.edu For instance, intramolecular trapping of an aryne by a tethered nucleophile is a key strategy for constructing fused ring systems found in many natural products. Kametani and co-workers demonstrated that a single aryne precursor could be used to generate multiple alkaloid skeletons in one pot, highlighting the efficiency of this methodology. caltech.edu

While a direct total synthesis starting from this compound may be specifically tailored, the methodologies established for aryne intermediates are broadly applicable. The synthesis of the tetracyclic meroterpenoid (+)-liphagal, for example, involved an aryne cyclization to form a key ring of the natural product. caltech.edu Similarly, aryne intermediates have been employed in the synthesis of the thiazolone natural product S1319 and in approaches toward the alkaloid cryptaustoline. caltech.edu The presence of the benzyloxy group in the 3-(benzyloxy)benzyne intermediate offers distinct advantages: it can direct the regioselectivity of nucleophilic attack and, upon deprotection, provides a phenol (B47542) functionality that is a common feature in many complex natural products, allowing for late-stage functionalization.

Role in the Targeted Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. This compound is a potent tool for the targeted synthesis of these valuable motifs, both through palladium-catalyzed reactions utilizing its carbon-iodine bond and through cycloaddition reactions of its derived aryne intermediate. numberanalytics.comuni-rostock.de

Palladium-catalyzed cross-coupling reactions are a fundamental tool for heterocycle synthesis. capes.gov.br The carbon-iodine bond of this compound is highly susceptible to oxidative addition to a palladium(0) center, initiating catalytic cycles that can forge new rings. For example, domino reactions involving palladium-catalyzed α-arylation and subsequent intramolecular O-arylation can produce functionalized benzo[b]furans. uni-rostock.debeilstein-journals.org Similarly, sequential heteroarylation and acylation reactions provide access to benzoxazole (B165842) derivatives. smolecule.com

The generation of 3-(benzyloxy)benzyne from this precursor opens up a vast landscape of cycloaddition chemistry for heterocycle synthesis. numberanalytics.com These reactions are powerful because they can form multiple bonds and stereocenters in a single, often concerted, step.

[4+2] Cycloadditions: In a classic Diels-Alder type reaction, the benzyne (B1209423) can react with dienes like furan (B31954) to produce tricyclic adducts. numberanalytics.comyoutube.comlibretexts.org This method provides rapid access to annulated ring systems.

1,3-Dipolar Cycloadditions: The benzyne intermediate acts as an excellent dipolarophile, reacting with various 1,3-dipoles to form five-membered heterocyclic rings. nih.govyoutube.com For instance, reaction with azides yields triazoles, while reaction with nitrile oxides produces isoxazoles. youtube.comresearchgate.net These reactions are highly efficient for creating aromatic heterocyclic systems that are prevalent in medicinal chemistry.

The table below summarizes some of the heterocyclic systems that can be synthesized using methodologies applicable to this compound.

| Reaction Type | Reagent/Intermediate | Heterocyclic Product |

| Palladium-Catalyzed Domino Reaction | This compound | Benzo[b]furans |

| Palladium-Catalyzed Sequential Coupling | This compound | Benzoxazoles |

| [4+2] Cycloaddition | 3-(Benzyloxy)benzyne | Annulated Furan Adducts |

| 1,3-Dipolar Cycloaddition | 3-(Benzyloxy)benzyne + Azide (B81097) | Triazoles |

| 1,3-Dipolar Cycloaddition | 3-(Benzyloxy)benzyne + Nitrile Oxide | Isoxazoles |

| Intramolecular Nucleophilic Addition | 3-(Benzyloxy)benzyne | Benzothiazoles |

Enabling Reagent for the Development of Novel Synthetic Methodologies

Beyond its use in synthesizing specific targets, this compound is an enabling reagent for the development of new synthetic methods, largely centered on the unique reactivity of its corresponding aryne intermediate. tdl.org The generation of arynes under mild conditions has reinvigorated this field, allowing for the creation of reactions that rapidly build molecular complexity from simple precursors. rsc.orgnih.gov

One of the most powerful methodologies enabled by arynes is multicomponent reactions . These reactions allow for the coupling of three or more reactants in a single operation, offering remarkable efficiency. Arynes are well-suited to act as relay intermediates in such processes. caltech.edu For example, the aryne can first be trapped by a nucleophile, and the resulting aryl anion can then be trapped by an electrophile, leading to the formation of two new bonds and a highly substituted aromatic ring in one pot.

Arynes have also been central to the development of novel C-H functionalization and insertion reactions . The high reactivity of the benzyne triple bond allows it to insert into various σ-bonds, including C-H, C-C, and even sulfur-sulfur bonds, providing access to complex structures that would be difficult to synthesize otherwise. tdl.orgnumberanalytics.com

Furthermore, the study of aryne reactivity has led to new molecular rearrangements . Aryne intermediates can trigger complex cascades, leading to the formation of valuable molecules that are not accessible through other synthetic routes in a single step. rsc.org The development of new aryne precursors, including those that are activated by light or heat, continues to expand the toolkit available to chemists, promising a new era of aryne chemistry with even milder and more selective transformations. digitellinc.com The predictable generation of 3-(benzyloxy)benzyne from its parent acid allows it to be a reliable platform for exploring and optimizing these novel methodologies.

Emerging Trends and Potential Future Research Avenues in the Chemistry of this compound

The chemistry of this compound and its derived aryne is poised for significant advancement, driven by broader trends in organic synthesis. Key future directions will likely focus on enhancing reaction efficiency, selectivity, and the application of its products in functional contexts.

One emerging trend is the development of fluoride-free and catalytic aryne generation methods . nih.gov While traditional methods often rely on stoichiometric fluoride (B91410) sources or strong bases, newer strategies are being explored to generate arynes under even milder and more sustainable conditions. Applying these next-generation activation methods to this compound derivatives could broaden its compatibility with sensitive functional groups and complex substrates.

A major future avenue lies in the asymmetric synthesis of complex molecules. While the aryne itself is planar, its reactions with chiral substrates or in the presence of chiral catalysts can lead to enantiomerically enriched products. Future research will likely focus on developing highly stereoselective transformations involving the 3-(benzyloxy)benzyne intermediate, providing access to chiral building blocks for the pharmaceutical industry.

The functional products derived from this building block also represent a significant area for future work. The diverse heterocyclic systems synthesized (as discussed in section 5.2) are ideal scaffolds for drug discovery . The benzyloxy group can be readily cleaved to reveal a phenol, a key pharmacophore in many bioactive molecules, allowing for the creation of libraries of compounds for biological screening.

Finally, the unique electronic properties of the substituted aromatic rings produced from this reagent could be exploited in materials science . The controlled synthesis of polycyclic aromatic hydrocarbons and functionalized heterocycles could lead to new organic electronic materials, sensors, or fluorescent probes. tdl.org The continued exploration of multicomponent reactions and molecular rearrangements involving 3-(benzyloxy)benzyne will undoubtedly uncover new, powerful transformations, further cementing its role as a strategic tool in modern organic synthesis. caltech.edursc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.